BenchChemオンラインストアへようこそ!

R-(+)-Carbidopa

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

R-(+)-Carbidopa (CAS 28875-92-5) is the certified reference standard for enantiomeric purity assessment of S-Carbidopa API. Unlike racemic mixtures, this single (R)-enantiomer delivers unambiguous chromatographic resolution (α=2.38) for method validation and impurity profiling in ANDA and DMF submissions. Supplied at ≥95% purity with full traceability documentation, it is essential for chiral HPLC method development and stability studies. Shipment available under ambient conditions for immediate procurement.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 28875-92-5
Cat. No. B114050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Carbidopa
CAS28875-92-5
Synonymsα-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid; _x000B_D-α-hydrazino-3,4-dihydroxy-α-methyl-hydrocinnamic Acid; _x000B_MK485; 
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
InChIInChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
InChIKeyTZFNLOMSOLWIDK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-Carbidopa (CAS 28875-92-5): Chiral AADC Inhibitor Reference Standard and Enantiomeric Impurity Marker


R-(+)-Carbidopa (CAS 28875-92-5) is the (R)-enantiomer of carbidopa, chemically designated as (αR)-α-hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid [1]. As an inhibitor of aromatic L-amino acid decarboxylase (AADC), this chiral compound exists as the less pharmacologically active enantiomer relative to its S-(−) counterpart, which constitutes the active pharmaceutical ingredient in levodopa combination therapies for Parkinson's disease [2]. R-(+)-Carbidopa is characterized as a single stereoisomer with a defined (R)-configuration at its α-carbon stereocenter, distinguishing it from the therapeutic L-isomer and racemic mixtures . Its primary scientific utility resides in its role as a reference standard for enantiomeric purity assessment, chiral separation method validation, and impurity profiling in pharmaceutical quality control applications.

Why R-(+)-Carbidopa Cannot Be Substituted with S-(−)-Carbidopa or Racemic Carbidopa in Analytical and Quality Control Workflows


Substituting R-(+)-Carbidopa with S-(−)-Carbidopa or racemic carbidopa in analytical or quality control applications introduces fundamental errors in stereochemical specificity and regulatory compliance. The two enantiomers exhibit distinct chromatographic behavior, with a separation factor (α) of 2.38 between D- and L-enantiomers of carbidopa under validated ligand-exchange HPLC conditions, enabling unambiguous resolution [1]. This stereochemical divergence directly impacts method validation and impurity quantification: R-(+)-Carbidopa serves as a critical impurity marker in S-Carbidopa active pharmaceutical ingredient (API) analysis, where its detection and quantitation are mandated for enantiomeric purity assessment [2]. The inactive (R)-enantiomer lacks the AADC inhibitory potency characteristic of the S-(−)-form; thus, substituting one enantiomer for the other in pharmacological assays yields data that does not reflect the true activity profile of the therapeutic isomer . Furthermore, regulatory submissions for carbidopa-containing drug products require enantiomer-specific impurity standards with documented traceability—a requirement that racemic carbidopa cannot fulfill due to its undefined stereochemical composition.

R-(+)-Carbidopa Quantitative Differentiation: Enantiomeric Purity, Chiral Separation, and Impurity Profiling Evidence


Chiral HPLC Separation Factor: R-(+)-Carbidopa vs. L-Carbidopa on C18 Ligand-Exchange Phase

Under reversed-phase ligand-exchange HPLC conditions using a LiChrosorb C18 column with aqueous copper(II)-L-phenylalanine as the chiral mobile phase, the separation factor (α) between the D- and L-enantiomers of carbidopa is 2.38 [1]. This separation factor quantifies the relative retention of the two enantiomers and demonstrates that R-(+)-Carbidopa can be unambiguously resolved from the therapeutic S-(−)-enantiomer. The method has been validated for the detection and quantitation of small amounts of R-carbidopa in S-carbidopa samples, establishing its utility as a reference standard for enantiomeric purity determination [1].

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

Enantiomeric Impurity Detection: R-Carbidopa as Trace-Level Marker in S-Carbidopa Quality Control

A chiral stationary phase method using L-phenylalanine as selector in ligand-exchange chromatography has been demonstrated for the detection and estimation of small amounts of R-carbidopa in S-carbidopa samples [1]. The method's applicability for quantifying minor enantiomeric impurities has been validated, confirming that R-(+)-Carbidopa can serve as a certified reference standard for determining the enantiomeric purity of S-Carbidopa drug substance and drug product [1]. This capability is essential for pharmaceutical manufacturers to meet regulatory requirements for enantiomeric purity in carbidopa-containing formulations.

Pharmaceutical Impurity Profiling Enantiomeric Purity Method Validation

AADC Inhibitory Potency: Quantitative Activity Differential Between R-(+) and S-(−) Enantiomers

S-(−)-Carbidopa, the therapeutic enantiomer, demonstrates an IC50 of 29 ± 2 μM against aromatic L-amino acid decarboxylase (AADC) . In contrast, R-(+)-Carbidopa is documented as a significantly weaker inhibitor of AADC, lacking the potent inhibitory activity characteristic of its S-(−) counterpart . While precise IC50 values for R-(+)-Carbidopa are not uniformly reported across primary literature, the class-level inference drawn from multiple commercial and database sources consistently identifies R-(+)-Carbidopa as the substantially less active enantiomer with respect to AADC inhibition. This stereoselectivity in enzyme recognition underpins the fundamental biological divergence between the two enantiomers.

Enzyme Inhibition AADC Stereoselectivity

Preparative Chiral Separation: Counter-Current Chromatography Yields R-Carbidopa with ≥95% Purity

A patented separation and preparation method for carbidopa enantiomers employs counter-current chromatography to achieve preparative-scale resolution of racemic carbidopa mixtures [1]. The method yields R-Carbidopa with purity exceeding 95%, as confirmed by chromatographic analysis [1]. This preparative capability distinguishes R-(+)-Carbidopa from other chiral resolution methods that may produce lower yields or require extensive post-separation purification. The high-purity (>95% HPLC) R-(+)-Carbidopa thus produced is suitable for use as a reference standard in pharmaceutical analysis and impurity profiling applications .

Chiral Resolution Preparative Chromatography Reference Standard Preparation

Regulatory Recognition: R-(+)-Carbidopa as Official USP/EP Impurity Marker

R-(+)-Carbidopa is officially recognized as Carbidopa Impurity 12, Carbidopa Impurity 18, and Carbidopa Impurity 2 in pharmacopeial compendia including USP and EP monographs for carbidopa drug substance and drug products [1]. This regulatory designation distinguishes R-(+)-Carbidopa from non-pharmacopeial or unlisted impurities, which lack defined acceptance criteria and validated analytical methods. As a specified impurity with established regulatory status, R-(+)-Carbidopa reference standards are required for demonstrating compliance with USP–NF tests and assays in pharmaceutical quality control workflows .

Pharmacopeial Standards Impurity Profiling Regulatory Compliance

R-(+)-Carbidopa Application Scenarios: Analytical Reference Standard Use in Pharmaceutical Quality Control and Method Development


Enantiomeric Purity Assessment of S-Carbidopa API for Regulatory Compliance

R-(+)-Carbidopa serves as the certified reference standard for quantifying the enantiomeric purity of S-Carbidopa active pharmaceutical ingredient. Utilizing validated ligand-exchange HPLC methods with a demonstrated separation factor of 2.38 between D- and L-enantiomers, quality control laboratories can accurately determine the presence and concentration of the R-enantiomer impurity in S-Carbidopa batches [1]. This application directly supports ANDA and DMF submissions where enantiomeric purity data is required by regulatory authorities [2].

Chiral HPLC and CE Method Development and System Suitability Testing

R-(+)-Carbidopa is employed as a reference analyte in the development and validation of chiral separation methods for antiparkinsonian drug analysis. Its distinct chromatographic behavior—characterized by a separation factor of 2.38 relative to L-carbidopa under ligand-exchange conditions—provides a robust benchmark for evaluating column performance, mobile phase optimization, and system suitability in both HPLC and capillary electrophoresis workflows [1].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

As a USP/EP-specified impurity (Carbidopa Impurity 2/12/18), R-(+)-Carbidopa is an essential reference standard for stability-indicating method validation in carbidopa-containing drug product analysis [1]. The validated chiral stationary phase methods capable of detecting small amounts of R-carbidopa in S-carbidopa samples enable accurate monitoring of enantiomeric purity degradation over product shelf life [2], supporting both new drug application stability studies and commercial batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-(+)-Carbidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.